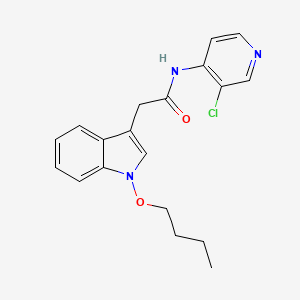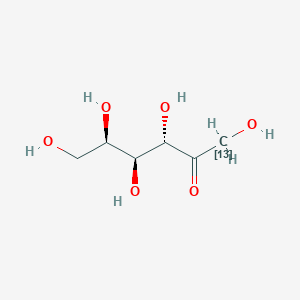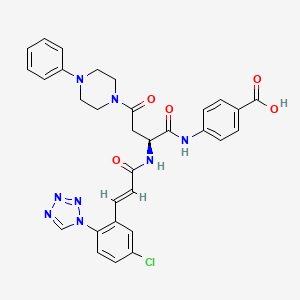
4(or 5 or 6 or 7)Carboxynaphthofluorescein diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5(6)-Carboxynaphthofluorescein diacetate is a fluorescent dye commonly used in cell biology and biochemistry research. It is a cell-permeant compound that can be cleaved by intracellular esterases to release the fluorescent 5(6)-carboxynaphthofluorescein dye. This compound is particularly useful for monitoring cellular processes and visualizing cellular structures due to its strong fluorescence properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxynaphthofluorescein diacetate typically involves the esterification of 5(6)-carboxynaphthofluorescein with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The product is then purified using techniques such as recrystallization or chromatography to obtain the pure diacetate compound.
Industrial Production Methods
In an industrial setting, the production of 5(6)-Carboxynaphthofluorescein diacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are also scaled up, often involving large-scale chromatography or crystallization units to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
5(6)-Carboxynaphthofluorescein diacetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed by water or enzymes, releasing the fluorescent 5(6)-carboxynaphthofluorescein.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthofluorescein moiety, leading to the formation of oxidized products.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions or in the presence of esterases.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Produces 5(6)-carboxynaphthofluorescein and acetic acid.
Oxidation: Produces various oxidized derivatives of 5(6)-carboxynaphthofluorescein.
Substitution: Produces substituted derivatives of 5(6)-carboxynaphthofluorescein.
Wissenschaftliche Forschungsanwendungen
5(6)-Carboxynaphthofluorescein diacetate has a wide range of applications in scientific research:
Cell Biology: Used as a fluorescent probe to stain cells and monitor cellular processes such as cell division, apoptosis, and intracellular trafficking.
Biochemistry: Employed in enzyme assays to measure esterase activity and other enzymatic processes.
Medicine: Utilized in diagnostic imaging to visualize tissues and detect abnormalities.
Industry: Applied in the development of fluorescent sensors and markers for various industrial processes.
Wirkmechanismus
The mechanism of action of 5(6)-Carboxynaphthofluorescein diacetate involves its uptake by cells and subsequent cleavage by intracellular esterases. This cleavage releases the fluorescent 5(6)-carboxynaphthofluorescein, which can then be detected using fluorescence microscopy or other imaging techniques. The fluorescence allows researchers to visualize and monitor cellular structures and processes in real-time.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5(6)-Carboxyfluorescein diacetate: Another fluorescent dye with similar properties but different spectral characteristics.
Fluorescein diacetate: A widely used fluorescent dye with a simpler structure and different fluorescence properties.
Uniqueness
5(6)-Carboxynaphthofluorescein diacetate is unique due to its strong fluorescence and ability to be cleaved by intracellular esterases, making it highly useful for live-cell imaging and monitoring cellular processes. Its naphthofluorescein moiety provides distinct spectral properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C33H20O9 |
|---|---|
Molekulargewicht |
560.5 g/mol |
IUPAC-Name |
7',19'-diacetyloxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid |
InChI |
InChI=1S/C33H20O9/c1-16(34)39-21-6-8-23-18(13-21)3-11-27-29(23)41-30-24-9-7-22(40-17(2)35)14-19(24)4-12-28(30)33(27)26-10-5-20(31(36)37)15-25(26)32(38)42-33/h3-15H,1-2H3,(H,36,37) |
InChI-Schlüssel |
UEAWZAKAKAFAES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)C3=C(C=C2)C4(C5=C(C=C(C=C5)C(=O)O)C(=O)O4)C6=C(O3)C7=C(C=C6)C=C(C=C7)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)



